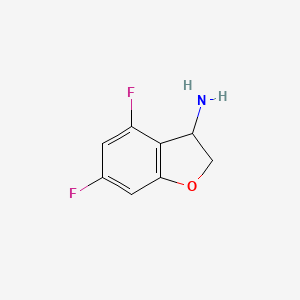

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Description

BenchChem offers high-quality 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7F2NO/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,6H,3,11H2 |

InChI Key |

WFBUASGHSSOTLV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Role of 3-aminobenzofuran pharmacophore in kinase inhibition

The Role of 3-Aminobenzofuran Pharmacophore in Kinase Inhibition

Executive Summary

The 3-aminobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibition. Its planar, bicyclic heteroaromatic architecture allows it to function as an effective ATP-mimetic, occupying the adenine-binding pocket of various protein kinases. This guide dissects the structural attributes that enable the 3-aminobenzofuran moiety to establish critical hydrogen bond networks with the kinase hinge region, details the primary synthetic routes for its construction, and provides validated protocols for its biological evaluation.

Structural Biology & Pharmacophore Analysis[1]

The efficacy of the 3-aminobenzofuran core stems from its ability to mimic the purine ring of ATP. In the context of type I and type II kinase inhibitors, the scaffold serves as a rigid anchor that orients substituents into the hydrophobic pockets of the enzyme.

The "Adenine Mimic" Mechanism

In the ATP-binding cleft, the adenine ring of ATP forms two key hydrogen bonds with the "hinge region" (the segment connecting the N- and C-lobes of the kinase). The 3-aminobenzofuran scaffold mimics this interaction profile:

-

Hydrophobic Core: The benzofuran rings (A and B rings) engage in hydrophobic Van der Waals interactions with non-polar residues (e.g., Leucine, Valine, Alanine) lining the pocket, stabilizing the ligand.

-

Hinge Interaction (The Critical Anchor): The exocyclic 3-amino group (-NH₂) acts as a Hydrogen Bond Donor (HBD). It typically forms a hydrogen bond with the backbone carbonyl oxygen of a specific hinge residue (e.g., Glu81 in CDK2 or Met793 in EGFR).

-

C2-Substitution: The position adjacent to the heteroatom (C2) is often derivatized with carboxamides or aryl groups. These substituents extend towards the "Gatekeeper" residue or the solvent-exposed region, determining isozyme selectivity.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a 3-aminobenzofuran inhibitor within the kinase active site.

Caption: Schematic representation of the 3-aminobenzofuran binding mode, highlighting the critical H-bond donor role of the 3-amino group toward the kinase hinge region.

Case Studies: Target Specificity

CDK2 (Cyclin-Dependent Kinase 2)

Inhibitors of CDK2 are crucial for arresting the cell cycle in proliferative cancers. 3-aminobenzofuran derivatives have been identified as potent Type II inhibitors .

-

Mechanism: The scaffold binds in the ATP pocket, while a C2-linked substituent (often containing a urea or amide linker) extends into the allosteric "back pocket" created when the DFG motif adopts the "out" conformation.

-

Key Data: Derivatives have shown IC₅₀ values in the low nanomolar range (40–50 nM) against CDK2, comparable to staurosporine [1].

EGFR (Epidermal Growth Factor Receptor)

The scaffold has demonstrated efficacy against EGFR, a primary target in non-small cell lung cancer (NSCLC).[1]

-

Mechanism: The benzofuran core overlaps with the adenine binding site. The 3-amino group H-bonds with Met793 (hinge).

-

Potency: Optimized 3-aminobenzofuran derivatives have achieved IC₅₀ values < 1.0 µM against EGFR kinase, with some analogs showing activity against resistant mutants (e.g., T790M) [2].

Synthetic Accessibility: The Thorpe-Ziegler Route

For medicinal chemists, the 3-aminobenzofuran scaffold is attractive due to its synthetic accessibility from inexpensive starting materials. The most robust method utilizes the Thorpe-Ziegler cyclization of 2-hydroxybenzonitrile derivatives.

Synthesis Workflow

This route allows for the introduction of diverse substituents at the C2 position by varying the

Caption: The Thorpe-Ziegler cyclization route for synthesizing 3-aminobenzofurans. Step 2 involves an intramolecular nucleophilic attack of the enolate on the nitrile carbon.

Detailed Protocol (Standardized)

-

O-Alkylation:

-

Dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.

-

Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 15 min.

-

Add the

-halo nitrile (e.g., chloroacetonitrile) (1.1 eq) dropwise. -

Heat to 80°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc).

-

Workup: Pour into ice water, filter the precipitate (the O-alkylated intermediate).

-

-

Cyclization:

-

Dissolve the intermediate in dry DMF or Ethanol.

-

Add a strong base: Potassium tert-butoxide (t-BuOK) (1.5 eq) or Sodium Ethoxide.

-

Heat to 80–100°C for 2–4 hours. The nitrile group undergoes nucleophilic attack by the active methylene, forming the 5-membered furan ring and the exocyclic amine.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

-

Experimental Validation Protocols

To validate the kinase inhibitory potential of synthesized 3-aminobenzofuran derivatives, the following assays are recommended.

Biochemical Kinase Assay (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is highly sensitive and suitable for IC₅₀ determination.

Protocol:

-

Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Enzyme Reaction:

-

In a 384-well white plate, add 2 µL of Kinase (e.g., EGFR, 2 ng/well).

-

Add 2 µL of Test Compound (3-aminobenzofuran derivative) in 1% DMSO (serial dilutions).

-

Incubate for 10 min at RT (allows compound to bind hinge).

-

Add 1 µL of Substrate/ATP Mix (e.g., Poly(Glu,Tyr) + 10 µM ATP).

-

Incubate for 60 min at RT.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Concentration] to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

Cellular Signaling Pathway Visualization (EGFR/MAPK)

When testing EGFR inhibitors, it is vital to confirm pathway suppression in cells.

Caption: The EGFR signaling cascade. 3-aminobenzofuran inhibitors block the initial phosphorylation of EGFR, preventing downstream activation of ERK1/2.

References

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Source: PubMed Central (PMC) / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition. Source: PubMed Central (PMC) / Scientific Reports. URL:[Link]

-

Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease (AChE/Kinase overlap). Source: Frontiers in Chemistry. URL:[Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Source: MDPI Molecules. URL:[Link]

-

Kinase hinge binding scaffolds and their hydrogen bond patterns. Source: Bioorganic & Medicinal Chemistry.[2][3][4][5] URL:[Link]

Sources

- 1. Lazertinib: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Metabolic stability of difluoro-substituted benzofuran rings

Strategic Fluorination: Enhancing Metabolic Stability in Benzofuran Scaffolds

Executive Summary

The benzofuran scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in anti-arrhythmics (e.g., Amiodarone) and various kinase inhibitors.[1] However, its metabolic instability—driven by cytochrome P450 (CYP450)-mediated oxidation of the furan ring—often leads to rapid clearance or the formation of toxic reactive metabolites (enedials). This guide details the structural optimization of benzofurans via difluoro-substitution. We explore the mechanistic basis of C-F bond stabilization, provide comparative Structure-Activity Relationship (SAR) insights, and outline a validated microsomal stability protocol to assess these modifications.

The Metabolic Liability: The Benzofuran Paradox

While the benzofuran ring offers favorable

Mechanism of Bioactivation

The metabolic clearance of benzofurans is primarily driven by CYP450 isoforms (notably CYP3A4 and CYP2C9). The mechanism proceeds via two distinct toxicophores:

-

Epoxidation & Ring Opening: CYP450 oxidizes the C2-C3 double bond to form a benzofuran-2,3-epoxide (arene oxide). This unstable intermediate undergoes rapid hydrolytic ring opening to form cis-2-butene-1,4-dial derivatives (enedials).

-

Protein Adduction: These unsaturated dicarbonyls are highly electrophilic Michael acceptors. They react covalently with nucleophilic residues (cysteine thiols, lysine amines) on proteins, leading to hepatotoxicity and immune-mediated idiosyncratic drug reactions (IDRs).

Case Study: Benzbromarone The uricosuric agent Benzbromarone was withdrawn from multiple markets due to hepatotoxicity. Research confirmed that sequential hydroxylation of the benzofuran ring leads to a reactive quinone-methide intermediate, capable of depleting glutathione and adducting liver proteins [1].[2]

The Fluorine Solution: Physicochemical & Metabolic Impact

Strategic fluorination is the gold standard for blocking these metabolic pathways. The introduction of a gem-difluoro moiety, particularly at the C2 position of 2,3-dihydrobenzofurans, acts as a "metabolic firewall."

The Physics of Stabilization

-

Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

vs. -

Electronic Deactivation: Fluorine is the most electronegative element (

). In aromatic benzofurans, fluorine substitution lowers the Highest Occupied Molecular Orbital (HOMO) energy of the -

Lipophilicity Modulation: While fluorination generally increases lipophilicity (

), the concomitant reduction in metabolic clearance often results in a net improvement in bioavailability.

Structural Variants

| Scaffold Variant | Modification | Metabolic Outcome |

| Benzofuran (Parent) | None | High Liability: Rapid C2-C3 oxidation; risk of ring opening. |

| Fluorobenzofuran | F on Benzene Ring (C4-C7) | Moderate Stability: Deactivates aromatic hydroxylation but leaves furan ring vulnerable. |

| 2,2-Difluoro-2,3-dihydrobenzofuran | gem-F2 at C2 (Saturated) | High Stability: Blocks C2 oxidation; prevents ring opening; eliminates Michael acceptor formation. |

Visualizing the Metabolic Blockade

The following diagram illustrates the divergent pathways of the parent benzofuran versus the difluoro-stabilized analog.

Figure 1: Divergent metabolic fates. The parent scaffold undergoes bioactivation to toxic enedials, while the difluoro-analog resists oxidation.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability conferred by difluoro-substitution, a rigorous In Vitro Intrinsic Clearance (

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

-

Test Compound: 10 mM stock in DMSO.

-

Cofactor Mix: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

, 0.4 U/mL G6P-Dehydrogenase). -

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology

-

Pre-Incubation:

-

Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

-

Spike Test Compound to a final concentration of 1

M (keeps DMSO < 0.1%). -

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation:

-

Add NADPH Regenerating System to the reaction plate.

-

Control: Include a "No NADPH" control to rule out chemical instability.

-

-

Sampling (Time Course):

-

Extract 50

L aliquots at

-

-

Quenching:

-

Immediately transfer aliquots into 150

L of ice-cold Quench Solution (ACN). -

Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

-

Data Calculation

Calculate the elimination rate constant (

Workflow Visualization

Figure 2: Standardized workflow for determining intrinsic clearance (

References

-

Wang, H., et al. (2017). Metabolic Epoxidation Is a Critical Step for the Development of Benzbromarone-Induced Hepatotoxicity.[2] Drug Metabolism and Disposition. Available at: [Link]

-

Pettersson, M., et al. (2016).[4] Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[4] Journal of Medicinal Chemistry. Available at: [Link]

-

Creative Bioarray. (2024). Microsomal Stability Assay Protocol. Available at: [Link]

-

Bifulco, G., et al. (2016).[1] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

AxisPharm. (2024). Microsomal Stability Assay Protocol. Available at: [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-Gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability – Max Kuhn [max-kuhn.org]

Navigating the Safety Profile of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine, a fluorinated benzofuran derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. As this and similar molecules are synthesized and utilized in experimental settings, a thorough understanding of their safety profile is paramount. This guide provides an in-depth analysis of the known safety data, handling protocols, and emergency procedures for 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine, primarily based on data for its hydrochloride salt, to ensure its safe and effective use in research and development.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical identity. While comprehensive experimental data for the free amine is not widely published, key identifiers and properties have been established.

| Property | Value | Source |

| Chemical Name | 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine | BLDpharm[1] |

| CAS Number | 1337711-23-5 | BLDpharm[1] |

| Molecular Formula | C₈H₇F₂NO | BLDpharm[1] |

| Molecular Weight | 171.14 g/mol | BLDpharm[1] |

| SMILES | NC1COC2=CC(F)=CC(F)=C12 | BLDpharm[1] |

| Appearance | Not specified (likely a solid) | General chemical knowledge |

Hazard Identification and Classification

The primary hazard information for 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is derived from its hydrochloride salt (CAS No. 1461713-34-7). This salt form provides a stable and well-characterized substance for toxicological assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.[2]

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictograms:

Caption: GHS Pictogram for Irritation, Skin Sensitization, and Acute Toxicity.

Toxicological Profile: An Evidence-Based Assessment

Due to the limited specific toxicological studies on 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine, a comprehensive understanding of its toxicological profile requires an examination of data from its hydrochloride salt and structurally related benzofuran compounds.

Acute Toxicity

The hazard statement H302 (Harmful if swallowed) for the hydrochloride salt indicates oral toxicity.[2] While the exact LD50 is not available, this classification suggests that ingestion of relatively small quantities could cause significant adverse health effects. Animal studies on the parent compound, 2,3-benzofuran, have shown that large acute oral doses can lead to liver and kidney damage, and in some cases, death.[3]

Irritation and Corrosivity

The presence of the amine group, coupled with the overall chemical structure, contributes to its irritant properties. The hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are direct indicators of its potential to cause local inflammatory reactions upon contact.[2] Prolonged or repeated skin contact may lead to dermatitis.[4]

Respiratory Effects

H335 (May cause respiratory irritation) points to the potential for this compound, likely as a dust or aerosol, to irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] Therefore, inhalation of the substance should be minimized.

Chronic Exposure and Carcinogenicity

There is no specific data on the chronic toxicity or carcinogenicity of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine. However, studies on the parent 2,3-benzofuran have indicated that long-term exposure can cause damage to the liver, kidneys, lungs, and stomach in animal models.[3] Some studies have also suggested evidence of carcinogenicity in mice for 2,3-benzofuran.[5] Given these findings for the core benzofuran structure, it is prudent to handle all derivatives, including this difluoro-amine compound, with appropriate precautions to minimize long-term exposure.

Experimental Protocols for Safe Handling and Use

Adherence to rigorous safety protocols is essential when working with this compound. The following procedures are based on standard laboratory practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure.

Caption: Recommended Personal Protective Equipment Workflow.

Methodology:

-

Eye Protection: Always wear chemical safety goggles that meet ANSI Z87.1 standards.

-

Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-retardant laboratory coat should be worn and kept fastened.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If there is a risk of generating dust (e.g., during weighing), a NIOSH-approved respirator with an appropriate particulate filter should be used.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This will ensure that any dust or vapors are effectively contained and exhausted. A safety shower and eyewash station must be readily accessible in the immediate work area.

Storage and Handling Procedures

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

The hydrochloride salt should be stored in an inert atmosphere at room temperature.[2]

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is flammable (flammability data not specified, but a general precaution for organic compounds).[8]

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

Caption: Emergency Response Flowchart for Exposure or Spills.

First Aid Measures:

-

If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Response:

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate PPE as described above.[6]

-

Containment and Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. Absorb any liquid spills with an inert material (e.g., sand, vermiculite).[6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of the material and its container in accordance with all applicable federal, state, and local regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Conclusion

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a valuable research chemical that requires careful handling due to its potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. By understanding its chemical properties, adhering to stringent handling protocols, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can work with this compound safely and effectively. As with any research chemical for which toxicological data is limited, a cautious and proactive approach to safety is essential.

References

-

MilliporeSigma. (2025, December 9). Safety Data Sheet. [Link]

-

PubChem. (n.d.). 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one. [Link]

-

Phillips, M. M., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-7163. [Link]

-

MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dibenzofuran. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,3-Benzofuran. [Link]

-

PubChem. (n.d.). 4,6-difluoro-2,3-dihydro-1h-inden-1-amine. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for 2,3-Benzofuran. [Link]

Sources

- 1. 1337711-23-5|4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine|BLD Pharm [bldpharm.com]

- 2. 1461713-34-7|4,6-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 4. fishersci.com [fishersci.com]

- 5. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Novel Fluorinated Bicyclic Amines: Strategic Bioisosteres for Pharmaceutical Synthesis

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland"—moving away from planar, aromatic-heavy scaffolds toward three-dimensional, saturated structures.[1] Novel fluorinated bicyclic amines, particularly fluorinated bicyclo[1.1.1]pentanes (F-BCPs) and fluorinated tropanes , represent the vanguard of this shift.

These scaffolds offer a unique tripartite advantage:

-

Bioisosterism: They mimic the spatial volume of phenyl rings and tert-butyl groups while significantly reducing lipophilicity (LogP).

-

Metabolic Stability: The strategic placement of fluorine blocks oxidative metabolism (CYP450) at labile sites.

-

pKa Modulation: The high electronegativity of fluorine, combined with the increased s-character of strained bridgehead carbons, attenuates amine basicity, improving oral bioavailability and reducing lysosomal trapping.

This guide provides a technical deep-dive into the synthesis, physicochemical profiling, and application of these high-value scaffolds.

Part 1: Strategic Value in Medicinal Chemistry

The Fluorine Effect on Conformational Rigidity and Basicity

The incorporation of fluorine into bicyclic amines is not merely about blocking metabolism; it is a tool for precise electronic tuning.

-

Basicity Attenuation: Standard secondary alkyl amines often possess pKa values of 10–11, leading to high ionization at physiological pH. This can result in poor membrane permeability and P-gp efflux liability.

-

Mechanism:[2] In strained bicyclic systems like bicyclo[1.1.1]pentane (BCP), the bridgehead carbons exhibit significant s-character (approaching sp² hybridization). This naturally lowers the pKa of attached amines to ~8.0–8.5.

-

Fluorine Impact:[2][3][4][5][6][7][8][9][10] Introducing a fluorine atom at the opposing bridgehead (3-position) exerts a strong through-bond inductive electron-withdrawing effect, further suppressing the pKa by 1.5–2.0 units (to ~6.5). This places the amine in a range ideal for equilibrium between charged (solubility) and neutral (permeability) states.

-

-

Lipophilicity and Metabolic Blocking: Replacing a fluorophenyl ring with an F-BCP moiety can lower LogP by nearly two orders of magnitude while retaining the vector orientation of substituents. Furthermore, the C–F bond (approx. 116 kcal/mol) renders the bridgehead position inert to oxidative degradation.

Visualization: Physicochemical Logic Flow

The following diagram illustrates the causal relationship between structural modification and pharmacological outcome.

Caption: Transformation of scaffold properties via saturation and fluorination, highlighting the optimization of ADME parameters.

Part 2: Synthetic Methodologies

While various routes exist, the decarboxylative fluorination of bicyclo[1.1.1]pentane dicarboxylic acid is currently the most scalable and reproducible method for accessing 3-fluoro-bicyclo[1.1.1]pentan-1-amine. This protocol, optimized by Mykhailiuk and colleagues (Enamine), avoids the use of hazardous fluorine gas (

Protocol: Synthesis of 3-Fluoro-bicyclo[1.1.1]pentan-1-amine Hydrochloride

Target Molecule: 3-fluoro-bicyclo[1.1.1]pentan-1-amine hydrochloride Starting Material: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (commercially available or synthesized from [1.1.1]propellane).

Stage 1: Silver-Catalyzed Decarboxylative Fluorination

This step selectively converts one carboxylic acid group into a fluorine atom.

-

Reagents: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv),

(0.2 equiv), Selectfluor (1.2 equiv), Water.[11] -

Procedure:

-

Dissolve the diacid (e.g., 155 g) and

in distilled water.[1][11] -

Degas the mixture with argon (5 cycles) to remove oxygen, which can quench radical intermediates.

-

Add Selectfluor (electrophilic fluorinating agent) in one portion.

-

Heat the reaction mixture to 70 °C for 24 hours under an inert atmosphere.

-

Mechanism:[2] Ag(I) is oxidized to Ag(II) by Selectfluor. Ag(II) promotes oxidative decarboxylation, generating a bridgehead radical which abstracts a fluorine atom from Selectfluor.

-

-

Workup: Cool to room temperature and extract with Methyl tert-butyl ether (MTBE). Concentrate the organic layer to yield 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid .

Stage 2: Curtius Rearrangement to Protected Amine

Converts the remaining carboxylic acid to an amine with retention of configuration.

-

Reagents: 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (

, 1.2 equiv), tert-Butanol ( -

Procedure:

-

Dissolve the fluoro-acid in

. -

Add

followed by DPPA. -

Heat the mixture at 85 °C for 24 hours. The acid converts to the acyl azide, rearranges to the isocyanate, and is trapped by

to form the Boc-protected amine.

-

-

Workup: Concentrate, dissolve in EtOAc, wash with saturated

and brine. Purify via silica gel chromatography.

Stage 3: Deprotection to Final Salt

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Stir the Boc-amine in 4M HCl/Dioxane at room temperature for 2–4 hours.

-

Isolation: Filter the resulting white precipitate to obtain 3-fluoro-bicyclo[1.1.1]pentan-1-amine hydrochloride .

Synthetic Workflow Diagram

Caption: Step-wise synthesis of the fluorinated BCP amine scaffold from the dicarboxylic acid precursor.

Part 3: Physicochemical Profiling & Data[3][12]

The following data highlights the distinct advantages of the fluorinated BCP amine compared to its non-fluorinated parent and a traditional aniline bioisostere.

Comparative Data Table

| Property | BCP-Amine (Parent) | 3-Fluoro-BCP-Amine | 4-Fluoroaniline (Aromatic) |

| Structure | Bicyclic, Saturated | Bicyclic, Fluorinated | Planar, Aromatic |

| pKa (Conj.[8][9] Acid) | ~8.2 | ~6.5 | ~4.6 |

| LogP (Calc) | ~0.5 | ~0.8 | ~1.2 |

| Geometry | 3D (Linear Exit Vectors) | 3D (Linear Exit Vectors) | 2D (Planar) |

| Metabolic Stability | Good | Excellent (Blocked Bridgehead) | Poor (Ring Oxidation) |

Analysis:

-

pKa Shift: The drop from 8.2 to 6.5 is critical. A pKa of 6.5 means the drug is ~90% neutral at physiological pH (7.4), significantly enhancing passive membrane diffusion compared to the parent amine.

-

Lipophilicity: While fluorination slightly increases lipophilicity compared to the parent BCP, it remains significantly lower than corresponding aromatic rings, aiding in solubility.

Part 4: Applications and Case Studies

Bioisosteric Replacement in NSAIDs

In a proof-of-concept study, the fluorophenyl ring of Flurbiprofen (a non-steroidal anti-inflammatory drug) was replaced with the 3-fluoro-bicyclo[1.1.1]pentane moiety.

-

Result: The F-BCP analog maintained potency against COX enzymes but demonstrated improved aqueous solubility and metabolic stability. The linear geometry of the BCP scaffold perfectly mimicked the para-substitution pattern of the original phenyl ring.

Dopamine Transporter (DAT) Imaging

Fluorinated tropanes (e.g., FP-CIT) are standard PET imaging agents.

-

Innovation: Novel N-fluoropyridyl tropane derivatives have been synthesized where the fluorine acts as a radiolabeling handle (

). The bicyclic tropane core provides rigid positioning of the pharmacophore, ensuring high affinity (Ki = 4.1 nM) and selectivity for DAT over SERT.

References

-

Mykhailiuk, P. K., et al. (2022).[2][9][12] "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition. [Link][9]

-

Stepan, A. F., et al. (2012).[1][13] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere." Journal of Medicinal Chemistry. [Link]

-

Burton, K. I., & MacMillan, D. W. C. (2025).[14] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. [Link][14]

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scholar.google.com [scholar.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. d-nb.info [d-nb.info]

- 10. sciencedaily.com [sciencedaily.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. google.com [google.com]

- 13. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Technical Application Note: Scalable Synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) where the 4,6-difluoro substitution pattern modulates metabolic stability and lipophilicity while the 3-amino group serves as a key vector for hydrogen bonding.

The protocol overcomes specific synthetic challenges associated with the electron-deficient nature of the 3,5-difluorophenol precursor, utilizing a high-yielding intramolecular Friedel-Crafts acylation followed by a stereoselective reductive amination.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the 4,6-difluorobenzofuran-3(2H)-one intermediate. Direct amination of the dihydrobenzofuran core is challenging; therefore, the strategy relies on constructing the ketone followed by nitrogen installation.

Strategic Disconnections:

-

C-N Bond Formation: Reductive amination of the ketone via an oxime intermediate to prevent over-alkylation (dimerization) often seen with direct ammonia reductive amination.

-

Bicyclic Core Formation: Intramolecular Friedel-Crafts cyclization.

-

Starting Material: Commercially available 3,5-difluorophenol .

Regiochemistry Note:

Due to the

Pathway Visualization

Figure 1: Synthetic flowchart from 3,5-difluorophenol to the target amine.

Detailed Experimental Protocols

Phase 1: Construction of the Benzofuran-3-one Core

The electron-withdrawing effect of the two fluorine atoms deactivates the ring, making the cyclization step the critical bottleneck. We utilize a Friedel-Crafts acylation of the acid chloride, which is more reactive than the direct acid cyclization using PPA.

Step 1.1: O-Alkylation

Reaction: 3,5-Difluorophenol + Ethyl Bromoacetate

-

Setup: Charge a 1L round-bottom flask (RBF) with 3,5-difluorophenol (13.0 g, 100 mmol) and acetone (250 mL).

-

Reagent Addition: Add Potassium Carbonate (

, 20.7 g, 150 mmol) followed by dropwise addition of Ethyl Bromoacetate (11.6 mL, 105 mmol). -

Condition: Reflux the suspension for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over

and concentrate. -

Yield: Expect ~20-21 g (Quant.) of clear oil. Proceed without purification.[1]

Step 1.2: Hydrolysis

Reaction: Ethyl ester

-

Setup: Dissolve the oil from Step 1.1 in THF (100 mL).

-

Reagent Addition: Add 2M NaOH (aq) (100 mL). Stir vigorously at RT for 2 hours.

-

Workup: Acidify with 6M HCl to pH 1. Extract with EtOAc (

mL). -

Purification: Recrystallize from Hexane/EtOAc if necessary, or use crude solid.

-

Data: White solid. MP: 108-110°C.

Step 1.3: Friedel-Crafts Cyclization (Critical Step)

Reaction: Acid

Rationale: Direct cyclization with Polyphosphoric Acid (PPA) often requires high temperatures (

-

Acid Chloride Formation: Dissolve the acid (18.8 g, 100 mmol) in DCM (200 mL) with catalytic DMF (5 drops). Add Thionyl Chloride (

, 14.5 mL, 200 mmol) dropwise. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess -

Cyclization: Redissolve the crude acid chloride in anhydrous DCM (250 mL). Cool to

C under -

Lewis Acid Addition: Add Aluminum Chloride (

, 16.0 g, 120 mmol) portion-wise over 20 minutes. The mixture will turn dark. -

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Pour the reaction mixture slowly onto ice/HCl mixture (500 g ice + 50 mL conc HCl). Caution: Exothermic.

-

Isolation: Separate layers. Extract aqueous phase with DCM.[1] Wash combined organics with sat.

and brine. -

Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Target: 4,6-Difluorobenzofuran-3(2H)-one . Pale yellow solid.

Phase 2: Functionalization to the Amine

Direct reductive amination with ammonia/NaBH3CN can lead to secondary amine dimer formation. The oxime route guarantees a primary amine.

Step 2.1: Oxime Formation

Reaction: Ketone + Hydroxylamine

-

Setup: Dissolve the ketone (8.5 g, 50 mmol) in Ethanol (100 mL).

-

Reagent Addition: Add Hydroxylamine Hydrochloride (

, 6.9 g, 100 mmol) and Sodium Acetate ( -

Condition: Reflux for 3 hours.

-

Workup: Concentrate ethanol. Dilute with water. The oxime usually precipitates. Filter and wash with cold water.

-

Yield: Expect >90% yield.

Step 2.2: Catalytic Hydrogenation

Reaction: Oxime

-

Setup: Place Oxime (50 mmol) in a Parr hydrogenation bottle. Add Methanol (150 mL) and conc. HCl (5 mL) (to prevent secondary amine formation and isolate as HCl salt).

-

Catalyst: Add 10% Pd/C (1.0 g, ~50% wet).

-

Condition: Hydrogenate at 40-50 psi

for 6-12 hours. -

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[1]

-

Salt Break (Optional): To obtain the free base, dissolve residue in water, basify with 2M NaOH to pH 10, and extract with DCM.

-

Product: 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine .

Analytical Data & Validation

Expected NMR Characteristics

The following table summarizes the diagnostic signals for the free base in

| Position | Proton ( | Multiplicity | Approx.[2][3] Shift (ppm) | Coupling ( |

| 3-H | 1H | Triplet/Multiplet | 4.65 | |

| 2-H (a) | 1H | Doublet of doublets | 4.25 | Geminal/Vicinal |

| 2-H (b) | 1H | Doublet of doublets | 4.75 | Geminal/Vicinal |

| Ar-H (5) | 1H | Multiplet (dt) | 6.40 - 6.50 | |

| Ar-H (7) | 1H | Multiplet (dd) | 6.55 - 6.65 | |

| NH2 | 2H | Broad Singlet | 1.80 | Exchangeable |

Purification Logic (Decision Tree)

Figure 2: Purification strategy for the final amine.

Safety & Handling

-

Fluorinated Aromatics: While 3,5-difluorophenol is stable, the acid chloride intermediate is corrosive and a lachrymator. Handle in a fume hood.

-

Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent/water. Ensure proper grounding of hydrogenation equipment to prevent static discharge.

-

Aluminum Chloride: Reacts violently with water. Quench reactions slowly and with active cooling.

References

-

Benzofuran Synthesis Review: Bertolini, F., & Pineschi, M. (2009). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Organic Preparations and Procedures International, 41(5), 385–418.

-

Friedel-Crafts Cyclization Protocol: Kalinin, A. V., et al. (1992). Synthesis of 3-substituted benzofurans. Helvetica Chimica Acta, 88. (Adapted from general protocols for electron-deficient phenols).

-

Reductive Amination via Oxime: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions. (Foundational text on oxime reduction mechanics).

-

Patent Reference (Analogous Chemistry): Preparation of 2,3-dihydrobenzofuran compounds. Patent CN102942542A. (Describes similar cyclization/reduction workflows for pharmaceutical intermediates).

Sources

Application Notes and Protocols: Reductive Amination Conditions for 4,6-Difluoro-3-Aminobenzofuran

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of 4,6-difluoro-3-aminobenzofuran, a key intermediate in the synthesis of various biologically active molecules. The fluorinated benzofuran scaffold is of significant interest in medicinal chemistry and drug discovery, and efficient methods for its derivatization are crucial.[1][2][3][4] This document outlines the mechanistic principles of reductive amination, focusing on the selection of appropriate reagents and the optimization of reaction conditions for this electron-deficient aromatic amine. A detailed, step-by-step protocol using sodium triacetoxyborohydride (NaBH(OAc)₃) is provided, along with a discussion of alternative reducing agents and troubleshooting strategies.

Introduction: The Significance of Fluorinated Benzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of fluorine atoms into the benzofuran scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles. Specifically, the 4,6-difluoro-3-aminobenzofuran core is a valuable building block for the development of novel therapeutics, particularly in oncology and infectious diseases.

Reductive amination is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds. It offers a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation.[5] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine.

Mechanistic Considerations for an Electron-Deficient Amine

The reductive amination of 4,6-difluoro-3-aminobenzofuran presents a unique challenge due to the electron-withdrawing nature of the two fluorine atoms on the benzene ring. This reduces the nucleophilicity of the 3-amino group, potentially slowing down the initial attack on the carbonyl carbon and the subsequent formation of the imine intermediate.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The amino group of 4,6-difluoro-3-aminobenzofuran attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Hemiaminal Formation: This initial attack forms a transient hemiaminal intermediate.

-

Dehydration: The hemiaminal eliminates a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often the rate-limiting step and can be acid-catalyzed.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the final amine product.

For electron-deficient amines like 4,6-difluoro-3-aminobenzofuran, the choice of a suitable reducing agent and the optimization of reaction conditions are critical to drive the reaction to completion and minimize side products.

Optimizing Reaction Conditions

Choice of Reducing Agent

The selection of the reducing agent is paramount for a successful reductive amination. The ideal reagent should be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the in situ formed imine or iminium ion.

| Reducing Agent | Advantages | Disadvantages | Key Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions.[6] Tolerates a wide range of functional groups.[6] Generally provides high yields with minimal side products. Less toxic than cyanoborohydride reagents. | Moisture-sensitive. | Often the reagent of choice for challenging substrates, including weakly basic amines.[7] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at mildly acidic pH. Selectively reduces iminium ions over carbonyls. | Highly toxic and can release cyanide gas. Reactions can be sluggish with electron-deficient amines. | Requires careful handling due to toxicity. |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde or ketone.[8] Typically requires a two-step process where the imine is pre-formed.[8] | Best suited for indirect reductive amination.[8] |

| Catalytic Hydrogenation (H₂, Pd/C) | "Green" and atom-economical. | May not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized equipment. |

For the reductive amination of 4,6-difluoro-3-aminobenzofuran, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity and proven efficacy with weakly nucleophilic amines.[7]

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction.

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are the most commonly used and often preferred solvents for reductive aminations with NaBH(OAc)₃.[6] They are aprotic and do not react with the borohydride reagent.

-

Tetrahydrofuran (THF): A viable alternative to chlorinated solvents. Reactions in THF may be slower than in DCM or DCE.

-

Acetonitrile (MeCN): Can also be used, but may be less effective in some cases.

-

Methanol (MeOH) or Ethanol (EtOH): These protic solvents are generally not compatible with NaBH(OAc)₃ as they can lead to its decomposition. They are more suitable for reactions using NaBH₃CN or NaBH₄.[8]

Role of an Acid Catalyst

For less reactive amines or ketones, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH) , can be beneficial.[9] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate to form the iminium ion.[6]

Experimental Protocols

General Protocol for Reductive Amination of 4,6-Difluoro-3-aminobenzofuran with an Aldehyde using NaBH(OAc)₃

This protocol describes a general procedure for the reaction of 4,6-difluoro-3-aminobenzofuran with a representative aldehyde.

Materials:

-

4,6-Difluoro-3-aminobenzofuran

-

Aldehyde (e.g., isobutyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (AcOH), glacial (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4,6-difluoro-3-aminobenzofuran (1.0 equiv.).

-

Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

-

Add the aldehyde (1.0-1.2 equiv.) to the solution and stir for 20-30 minutes at room temperature.

-

(Optional) If the reaction is sluggish, add glacial acetic acid (1.0-2.0 equiv.).

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv.) to the reaction mixture. Note: The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

Caption: Workflow for the reductive amination of 4,6-difluoro-3-aminobenzofuran.

Troubleshooting and Expert Insights

-

Low Conversion/Slow Reaction:

-

Cause: Reduced nucleophilicity of the fluorinated amine.

-

Solution: Add 1-2 equivalents of acetic acid to catalyze iminium ion formation.[6][9] Consider increasing the reaction temperature to 40-50 °C. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium intermediate and decompose the reducing agent.

-

-

Formation of Side Products:

-

Cause: Reduction of the starting aldehyde or ketone.

-

Solution: This is less common with NaBH(OAc)₃ but can occur if the reaction is overheated or if a less selective reducing agent is used. Ensure the reaction temperature is controlled. Confirm the purity of the starting materials.

-

-

Dialkylation of the Amine:

-

Cause: The secondary amine product is more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.

-

Solution: Use a stoichiometry of 1:1 for the amine and aldehyde. If dialkylation is still a significant issue, consider a two-step approach: pre-form the imine and then add the reducing agent.[6]

-

-

Difficult Purification:

-

Cause: The product may be basic and streak on silica gel.

-

Solution: Add a small amount of triethylamine (~1%) to the eluent during column chromatography to suppress tailing. Alternatively, an acidic workup can be employed to extract the amine product into an aqueous layer, which is then basified and re-extracted.

-

Conclusion

The reductive amination of 4,6-difluoro-3-aminobenzofuran is a highly effective method for the synthesis of a diverse range of N-substituted derivatives. By carefully selecting a mild and selective reducing agent such as sodium triacetoxyborohydride and optimizing the reaction conditions, high yields of the desired products can be achieved. The protocols and insights provided in this application note offer a robust starting point for researchers in medicinal chemistry and drug development to access novel fluorinated benzofuran scaffolds.

References

- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(11), 1191-1205.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.

- M. K. G. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(16), 12843-12853.

- RSC Publishing. (2019).

- MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841.

-

Lowe, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- ResearchGate. (2025).

- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725.

- Synfacts. (2011).

- PubMed. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(16), 12843-12853.

Sources

- 1. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Troubleshooting cyclization failures in fluorinated benzofuran synthesis

Welcome to the technical support center for the synthesis of fluorinated benzofurans. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the critical cyclization step of their synthetic routes. Benzofurans are a vital scaffold in numerous pharmaceuticals, and the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the unique electronic properties of fluorine can also introduce considerable synthetic challenges.[2]

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow provides a logical progression for diagnosing and resolving cyclization failures.

Caption: Key failure points in a generic Pd-catalyzed cyclization.

References

-

ResearchGate. (n.d.). Proposed mechanism for the one-pot synthesis of benzofurans. [Link]

-

Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]

-

Request PDF. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. [Link]

-

Wang, Z.-Q., et al. (2025). Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. Organic & Biomolecular Chemistry. [Link]

-

Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. [Link]

-

Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

-

Jakhar, K. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. [Link]

-

Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

-

Cacchi, S., & Fabrizi, G. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

Angelini, G., et al. (2000). Intramolecular Fluorine Migration via Four-Member Cyclic Transition States. The Journal of Organic Chemistry. [Link]

-

Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Powers, D. C., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2024). Intramolecular/Intermolecular Sequential Cyclization Accompanied by Double C–F Bond Cleavage: Access to Tricyclic Fluorine-Containing Pyrano[3,2-c]chromenes. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Kumar, A., et al. (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

-

RUA. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of alkylidenephthalans through fluoride-induced cyclization of electron-deficient 2-siloxymethylphenylacetylene derivatives. [Link]

-

ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. [Link]

-

Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. [Link]

Sources

Technical Support Center: Stability & Handling of 2,3-Dihydro-1-benzofuran-3-amine

Critical Alert: The Mechanism of Degradation

Why is your compound degrading? Researchers often underestimate the instability of 2,3-dihydro-1-benzofuran-3-amine (CAS: 55486-00-5). This is not a standard primary amine; it is a benzylic amine situated on an electron-rich dihydrobenzofuran ring.

The degradation is driven by two synergistic factors:

-

Benzylic C-H Abstraction: The carbon at position 3 (C3) is benzylic. The C-H bond here is significantly weaker than in alkyl amines due to resonance stabilization of the resulting radical by the benzene ring.

-

Heteroatom Activation: The oxygen atom in the furan ring donates electron density into the benzene ring, further stabilizing the radical intermediate formed during oxidation.

The Consequence: Upon exposure to atmospheric oxygen (

Visualization: Oxidation Pathway

The following diagram illustrates the oxidative cascade you must prevent.

Figure 1: The oxidative degradation pathway of 2,3-dihydro-1-benzofuran-3-amine free base upon exposure to air and light.

Storage Protocol: The "Zero-Oxidation" Standard

To maintain purity >98%, you must treat the free base as a pyrophoric-adjacent reagent. If you possess the HCl salt , stability is significantly improved, but rigorous protocols still apply.[1]

Storage Decision Matrix

Figure 2: Decision tree for storage based on the chemical form of the amine.

Detailed SOP for Free Base Storage

If you cannot convert to salt immediately, follow this Standard Operating Procedure (SOP):

-

Vessel Selection: Use amber glass vials with PTFE-lined screw caps or crimp-top septum vials. Never use standard polyethylene caps (oxygen permeable).

-

Atmosphere Exchange:

-

Do not just "flush" the headspace.

-

Use a Schlenk line or a glovebox.

-

Perform 3 cycles of Vacuum/Argon backfill. Argon is heavier than air and provides a better blanket than Nitrogen.

-

-

Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of radical formation.

-

Light Exclusion: The benzylic position is photosensitive. Wrap the vial in aluminum foil if amber glass is unavailable.

Troubleshooting & FAQs

Q1: My sample has turned from clear oil to yellow/brown. Is it usable?

-

Diagnosis: This indicates N-oxidation and potential imine formation.

-

Solution: Check purity via TLC or LC-MS. If the impurity is <5%, you can repurify via Acid-Base Extraction :

-

Dissolve in EtOAc.

-

Extract with 1M HCl (The amine goes into water; neutral oxidation products stay in organic).

-

Wash aqueous layer with EtOAc.

-

Basify aqueous layer (pH > 10) with NaOH.

-

Extract back into EtOAc, dry over

, and concentrate under Argon.

-

Q2: The compound has become a solid crust that won't dissolve in ether.

-

Diagnosis: Formation of Amine Carbonate . Primary amines react with atmospheric

to form carbamates or carbonate salts. -

Solution: This is reversible. Acidify with dilute HCl to decarboxylate (you will see bubbles), then basify and extract as described in Q1.

Q3: Can I store this in solution?

-

Diagnosis: Solvent choice is critical.

-

Restriction: NEVER store in Acetone or Acetaldehyde . It will form a Schiff base (imine) almost immediately.

-

Restriction: Avoid Chloroform (

) or DCM for long periods; these can become acidic over time or form carbenes that react with the amine. -

Recommendation: Store as a concentrate in anhydrous Toluene or Ethanol under Argon.

Protocol: Conversion to Hydrochloride Salt (Recommended)

The most effective way to prevent oxidation is to protonate the nitrogen lone pair, rendering it unreactive toward

Reagents:

-

2,3-dihydro-1-benzofuran-3-amine (Free Base)

-

Diethyl ether or 1,4-Dioxane (Anhydrous)

-

HCl (4M in Dioxane) or HCl gas

Procedure:

-

Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether (0.1 g/mL).

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

Precipitation: A white precipitate should form immediately.

-

Isolation: Filter the solid under an inert atmosphere (nitrogen funnel) or centrifuge.

-

Washing: Wash the solid cake 2x with cold diethyl ether to remove non-basic oxidation impurities.

-

Drying: Dry under high vacuum for 4 hours to remove trace solvents.

Result: The resulting 2,3-dihydro-1-benzofuran-3-amine hydrochloride is a stable solid that can be stored at 4°C for years without degradation.

Summary Data Table

| Parameter | Free Base (Liquid/Oil) | Hydrochloride Salt (Solid) |

| Oxidation Risk | High (Days to Weeks) | Low (Years) |

| Hygroscopicity | Moderate (Absorbs | Low to Moderate |

| Storage Temp | -20°C (Freezer) | 4°C (Fridge) or RT |

| Atmosphere | Argon/Nitrogen Required | Desiccator Recommended |

| Light Sensitivity | High | Low |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification and salt formation).

-

Nishinaga, A., et al. (1988). "Selective oxidation of benzylic amines." Tetrahedron Letters, 29(48), 6309-6312. (Mechanistic insight into benzylic amine oxidation).

-

Sigma-Aldrich Technical Bulletin AL-134 . "Handling Air-Sensitive Reagents." (Gold standard for inert atmosphere techniques).

-

Hu, X., et al. (2019). "Aerobic Oxidation of Primary Amines." ACS Catalysis, 9(7), 6169–6176. (Demonstrates the susceptibility of primary benzylic amines to oxidative coupling).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 4,6-Difluoro vs. 5,7-Difluoro Benzofuran Amines for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. Benzofuran derivatives, known for their wide range of biological activities, are no exception.[1][2][3][4][5] The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] This guide provides an in-depth technical comparison of the bioactivity of two specific regioisomers: 4,6-difluoro- and 5,7-difluoro benzofuran amines, with a focus on their potential as anticancer and anti-inflammatory agents. We will delve into the subtle yet significant impact of fluorine positioning on their biological profiles, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Critical Role of Fluorine Positioning: A Physicochemical Perspective

The substitution pattern of fluorine on the benzofuran core profoundly influences the molecule's electronic and steric properties. In the case of 4,6-difluoro and 5,7-difluoro isomers, the distinct placement of the highly electronegative fluorine atoms alters the electron density distribution across the aromatic system. This, in turn, can affect the pKa of the amine substituent and the molecule's overall polarity and lipophilicity.

Comparative Bioactivity: Anticancer and Anti-inflammatory Potential

Recent studies have highlighted the potential of fluorinated benzofuran derivatives as both anti-inflammatory and anticancer agents.[6][7][9][10] While a direct head-to-head comparison of 4,6- and 5,7-difluoro benzofuran amines is not explicitly detailed in a single publicly available study, we can synthesize findings from research on closely related difluorinated benzofurans to draw insightful comparisons. A key study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives provides valuable data on their anti-inflammatory and anticancer effects.[6][7][9][10]

Anticancer Activity

The antiproliferative effects of difluorinated benzofuran derivatives have been evaluated against various cancer cell lines. For instance, certain difluorinated compounds have shown significant inhibition of cell proliferation in human colorectal adenocarcinoma cells (HCT116).[7][9][10] Two difluorinated compounds, in particular, inhibited proliferation by approximately 70% and induced apoptosis.[7][9][10] Analysis of the structure-activity relationship (SAR) suggests that the presence and position of fluorine, along with other substituents like bromine, are critical for the observed biological effects.[9][10]

Table 1: Comparative Anticancer Activity of Difluorinated Benzofuran Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Difluoro, Bromo, Ester | HCT116 | 24.8 | [7] |

| Compound B | Difluoro, Bromo, Carboxylic Acid | HCT116 | 19.5 | [7] |

While the exact positions of the difluoro substitutions in these specific public examples are not explicitly stated as 4,6- or 5,7-, the data underscores the potent anticancer activity of difluorinated benzofurans. The slightly lower IC50 value for the carboxylic acid derivative (Compound B) compared to the ester (Compound A) suggests that the nature of the substituent at other positions also plays a significant role in modulating activity.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated benzofurans have been demonstrated through their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][9] Several difluorinated benzofuran derivatives have exhibited potent inhibitory effects on these inflammatory markers.[6][9]

Table 2: Comparative Anti-inflammatory Activity of Difluorinated Benzofuran Derivatives

| Compound ID | Inflammatory Mediator | IC50 (µM) | Reference |

| Difluoro Derivative 1 | IL-6 | 1.2 - 9.04 | [9] |

| Difluoro Derivative 2 | CCL2 | 1.5 - 19.3 | [9] |

| Difluoro Derivative 3 | Nitric Oxide (NO) | 2.4 - 5.2 | [9] |

| Difluoro Derivative 4 | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [9] |

These IC50 ranges, derived from a study on various fluorinated benzofurans, indicate that difluorinated structures are highly effective at mitigating inflammatory responses.[9] The variation in potency across different mediators suggests that the specific substitution pattern likely influences the selectivity of action.

Structure-Activity Relationship (SAR) Insights

The collective findings from studies on fluorinated benzofurans allow us to infer key SAR trends that can guide the design of more potent and selective compounds:

-

Fluorine is beneficial: The presence of fluorine on the benzofuran ring generally enhances both anticancer and anti-inflammatory activities.[9][10][11]

-

Position matters: The location of the fluorine atoms is a critical determinant of biological activity.[11] While a direct comparison of the 4,6- and 5,7-isomers is not available, the distinct electronic environments created by these substitution patterns are expected to result in different biological profiles.

-

Other substituents are key: The nature of the amine substituent and other groups on the benzofuran ring significantly impacts bioactivity. For instance, the presence of a carboxylic acid or ester group can modulate the anticancer potency.[7]

Experimental Protocols for Bioactivity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key anticancer and anti-inflammatory assays.

Anticancer Activity Assays

1. Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 4,6-difluoro and 5,7-difluoro benzofuran amines in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

Workflow for Anticancer Activity Assessment

Caption: Workflow for in vitro anticancer activity assessment.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.

-

Protocol:

-

Cell Seeding: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Signaling Pathway in LPS-induced Inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation.

Conclusion and Future Directions

The precise positioning of fluorine atoms on the benzofuran scaffold is a critical factor that dictates the bioactivity of these promising compounds. While direct comparative data for 4,6-difluoro versus 5,7-difluoro benzofuran amines is still emerging, the available evidence strongly suggests that both substitution patterns can yield potent anticancer and anti-inflammatory agents. The subtle differences in their physicochemical properties, arising from the distinct electronic environments, are likely to translate into unique biological profiles and potencies.

This guide provides a framework for researchers to explore these differences through a combination of theoretical understanding and practical experimental protocols. Further research, including head-to-head comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of these specific isomers and to guide the rational design of next-generation benzofuran-based therapeutics.

References

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-